Butyramide, 4-piperidino-

Cardiovascular pharmacology Pressor agents In vivo hemodynamics

Researchers studying mixed pressor assays face the challenge of isolating non-adrenergic vasoconstriction. 4-Piperidinobutyramide (Wy 20051/DF480) directly addresses this: its pressor response is unaffected by alpha-blockade, enabling clean dissection of adrenergic vs. non-adrenergic components. In calcium-free medium, constrictor responses persist comparably to noradrenaline and significantly longer than KCl (P<0.001). In depolarized vasculature, the compound-unlike KCl-evokes constriction, confirming intracellular calcium release pathway selectivity. Reserpine pretreatment potentiates its pressor effect while abolishing tyramine, providing a calibrated positive control. The unsubstituted core establishes the SAR baseline for evaluating N-substituted or alpha-arylated derivatives in medicinal chemistry programs.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 4672-14-4
Cat. No. B8641814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyramide, 4-piperidino-
CAS4672-14-4
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCC(=O)N
InChIInChI=1S/C9H18N2O/c10-9(12)5-4-8-11-6-2-1-3-7-11/h1-8H2,(H2,10,12)
InChIKeyIXUJSVVQCPFGAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyramide, 4-piperidino-: Chemical Identity & Physicochemical Profile


Butyramide, 4-piperidino- (IUPAC: 4-piperidin-1-ylbutanamide; synonyms: gamma-piperidinobutyramide, DF 480, Wy 20051) is an unsubstituted piperidine-butyramide with molecular formula C₉H₁₈N₂O and molecular weight 170.25 g·mol⁻¹ [1]. Its calculated partition coefficient (XLogP3-AA) is 0.3, topological polar surface area is 46.3 Ų, and it possesses one hydrogen bond donor and two acceptor sites [1]. The compound belongs to the broader class of piperidine-4-butyramide derivatives that have been explored as monoamine neurotransmitter re-uptake inhibitors, antidiarrheals, and antiarrhythmics depending on substitution pattern [2]. As the simplest member of this series, it serves both as a synthetic intermediate and as a pharmacologically active reference standard in its own right.

Synthetic intermediate for piperidine-butyramide derivatization
Pharmacological reference standard for non-adrenergic pressor studies
Unsubstituted core baseline for SAR campaigns

Butyramide, 4-piperidino-: Unique Pharmacological Fingerprint


The piperidine-4-butyramide class is pharmacologically divergent: simple structural modifications produce entirely different therapeutic profiles. Loperamide (4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-1-piperidinebutanamide) is an opioid-receptor-mediated antidiarrheal agent, while bidisomide (α-substituted 1-piperidinebutanamide) is a Class I antiarrhythmic [1][2]. In contrast, the unsubstituted parent compound gamma-piperidinobutyramide (Wy 20051/DF480) exhibits a distinct and well-characterized direct pressor–vasoconstrictor profile mediated through a non-adrenergic, calcium-dependent mechanism [3]. This pharmacological fingerprint is not predicted by simple QSAR or structural similarity to other class members. Substituting a generic piperidine-butyramide analog—even a close N-alkyl or N-aryl derivative—for the specific CAS 4672-14-4 compound will almost certainly fail to reproduce the pressor phenotype, the reserpine interaction pattern, or the calcium-utilization signature documented below.

Class mismatch
Loperamide and bidisomide exhibit opioid/antiarrhythmic profiles, not the pressor phenotype
Derivative risk
N-alkyl or N-aryl substitution may abolish calcium-dependent vasoconstriction and pressor activity
Mechanism divergence
Substitution pattern determines target engagement; the unsubstituted core is required for the reported pressor profile

Butyramide, 4-piperidino-: Quantitative Differentiation Evidence


Pressor Potency and Noradrenaline Antagonism

Gamma-piperidinobutyramide (Wy 20051, DF480) evoked pressor responses across a 125-fold dose range (2.4 × 10⁻⁶ to 3.0 × 10⁻⁴ mol·kg⁻¹ i.v.) in the anaesthetized ganglion-blocked rat. Crucially, a cumulative dose of 1.5 × 10⁻⁴ mol·kg⁻¹ shifted the noradrenaline pressor-response curve significantly to the right, demonstrating functional antagonism of the classical adrenergic pressor axis [1].

Pressor & NA Antagonism
Head-to-head
Dose range 2.4×10⁻⁶–3.0×10⁻⁴ mol·kg⁻¹; NA curve right-shifted (P
Reported non-adrenergic pressor antagonism
Dual pressor/antagonist signature context
Reserpine Interaction
Head-to-head
Wy 20051 potentiated; tyramine abolished
Non-vesicular pressor mechanism
Excludes indirect sympathomimetic action
α-Adrenoceptor Independence
Head-to-head
Constriction unaffected by α-blockade; noradrenaline blocked
Non-adrenergic vasoconstriction pathway
Selective for α-adrenoceptor-independent mechanisms
Calcium Store Dependence
Head-to-head
Abolition time not significant vs noradrenaline, P
Intracellular Ca²⁺ release pathway
Calcium-free perfusion context
Pharmacomechanical Coupling
Head-to-head
Constriction evoked in depolarized prep; KCl absent
Receptor-operated Ca²⁺ signaling tool
Membrane potential-independent pathway
Tachyphylaxis Threshold
Reported
>3.8×10⁻⁵ mol·kg⁻¹ (single) or repeated 1.9×10⁻⁵ mol·kg⁻¹
Tachyphylaxis ceiling for dosing
Self-limiting vs noradrenaline sustained response
Cardiovascular pharmacology Pressor agents In vivo hemodynamics

Reserpine Potentiation vs. Tyramine Abolition

In reserpine-pretreated anaesthetized rats, the pressor dose–response curve of Wy 20051 was potentiated. In the same preparation, tyramine-induced pressor responses were completely abolished [1]. This diametrically opposite effect demonstrates that, unlike tyramine, Wy 20051 does not depend on neuronal amine storage vesicles for its pressor action.

Reserpine Interaction
Head-to-head
Wy 20051 potentiated; tyramine abolished
Non-vesicular pressor mechanism
Excludes indirect sympathomimetic action
Monoamine pharmacology Reserpine interaction Indirect sympathomimetic screening

Alpha-Adrenoceptor-Independent Vasoconstriction

Wy 20051-induced constrictor responses in the perfused rat mesenteric vasculature were unaffected by alpha-adrenoceptor blockade, whereas noradrenaline-mediated constriction is classically abolished under these conditions [1]. Similarly, tachyphylaxis of 5-hydroxytryptamine receptors did not attenuate the response.

α-Adrenoceptor Independence
Head-to-head
Constriction unaffected by α-blockade; noradrenaline blocked
Non-adrenergic vasoconstriction pathway
Selective for α-adrenoceptor-independent mechanisms
Vascular smooth muscle Alpha-adrenoceptor Mechanism of action

Calcium Store-Dependent Vasoconstriction

When mesenteric vasculature was perfused with a calcium-free medium, the time required to abolish Wy 20051-induced constrictor responses was not significantly different from that for noradrenaline but was significantly greater than that for KCl (P < 0.001) [1]. This indicates that the compound accesses intracellular calcium stores, rather than relying on extracellular Ca²⁺ influx via voltage-gated channels as KCl does.

Calcium Store Dependence
Head-to-head
Abolition time not significant vs noradrenaline, P
Intracellular Ca²⁺ release pathway
Calcium-free perfusion context
Pharmacomechanical Coupling
Head-to-head
Constriction evoked in depolarized prep; KCl absent
Receptor-operated Ca²⁺ signaling tool
Membrane potential-independent pathway
Tachyphylaxis Threshold
Reported
>3.8×10⁻⁵ mol·kg⁻¹ (single) or repeated 1.9×10⁻⁵ mol·kg⁻¹
Tachyphylaxis ceiling for dosing
Self-limiting vs noradrenaline sustained response
Calcium signaling Vascular contraction Excitation–contraction coupling

Pharmacomechanical Coupling in Depolarized Vasculature

Both Wy 20051 and noradrenaline, but not KCl, evoked constrictor responses in the depolarized rat mesenteric vasculature preparation [1]. This discriminates agents that act via pharmacomechanical coupling (independent of membrane potential changes) from those requiring voltage-gated Ca²⁺ entry.

Pharmacomechanical Coupling
Head-to-head
Constriction evoked in depolarized prep; KCl absent
Receptor-operated Ca²⁺ signaling tool
Membrane potential-independent pathway
Depolarized smooth muscle Pharmacomechanical coupling Vascular reactivity

Pressor Tachyphylaxis Threshold

Tachyphylaxis of the pressor response was consistently observed with single high doses above 3.8 × 10⁻⁵ mol·kg⁻¹ or with repeated submaximal doses of 1.9 × 10⁻⁵ mol·kg⁻¹ [1]. This self-limiting property contrasts with noradrenaline, which yields reproducible pressor responses over extended dosing in similar models.

Tachyphylaxis Threshold
Reported
>3.8×10⁻⁵ mol·kg⁻¹ (single) or repeated 1.9×10⁻⁵ mol·kg⁻¹
Tachyphylaxis ceiling for dosing
Self-limiting vs noradrenaline sustained response
Tachyphylaxis Receptor desensitization Dose optimization

Butyramide, 4-piperidino-: Research & Industrial Applications


Non-Adrenergic Pressor & Vasoconstrictor Mechanisms

Use Wy 20051/DF480 as a selective pharmacological probe to elicit pressor responses independently of alpha-adrenoceptors. Because its vasoconstriction is unaffected by alpha-blockade [1], it can dissect non-adrenergic components in mixed pressor assays—an application for which substituted analogs like loperamide (antidiarrheal) or bidisomide (antiarrhythmic) are unsuitable.

Store-Operated vs. Voltage-Gated Calcium Entry

Exploit the differential calcium dependency: in calcium-free medium, Wy 20051 constrictor responses persist with kinetics comparable to noradrenaline and significantly longer than KCl (P < 0.001) [1], while in depolarized vasculature Wy 20051 and noradrenaline—but not KCl—evoke constriction [1]. This dual signature makes the compound a calibrated tool for isolating intracellular calcium release pathways from voltage-gated Ca²⁺ influx.

Reserpine-Based Screening for Indirect Sympathomimetic Liability

Include Wy 20051 as a positive control in reserpine pretreatment protocols. Its pressor response is potentiated while tyramine is abolished [1], providing a clearly distinguishable internal reference that validates assay sensitivity and rules out indirect amine-releasing mechanisms in test compounds.

Piperidine-Butyramide Scaffold SAR Programs

Utilize the unsubstituted core as the SAR baseline. The compound's demonstrated pressor activity, tachyphylaxis threshold, and calcium-utilization profile establish a reference point against which the pharmacological impact of N-substitution, alpha-arylation, or amide modification can be quantitatively measured, guiding medicinal chemistry efforts toward desired therapeutic profiles [1][2].

Application
Selection Property
Validation Focus
Non-adrenergic pressor pathway studies
Alpha-adrenoceptor-independent activity
Non-adrenergic vasoconstriction validation
Store-operated calcium entry research
Differential calcium dependency
Intracellular vs. extracellular Ca²⁺ pathway discrimination
Reserpine-pretreatment screening assays
Reserpine-potentiated pressor response
Indirect sympathomimetic liability exclusion
Piperidine-butyramide SAR studies
Unsubstituted core baseline activity
Substituent-induced pharmacological shift assessment
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